molecular formula C12H16N2O4 B172080 Methyl 6-((tert-butoxycarbonyl)amino)nicotinate CAS No. 144186-11-8

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Cat. No.: B172080
CAS No.: 144186-11-8
M. Wt: 252.27 g/mol
InChI Key: KHMRKCRGUHPQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action for “Methyl 6-((tert-butoxycarbonyl)amino)nicotinate” is not specified in the search results. As this compound is used for research and development, its mechanism of action would likely depend on the specific context of its use .

Safety and Hazards

“Methyl 6-((tert-butoxycarbonyl)amino)nicotinate” is labeled with the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “Methyl 6-((tert-butoxycarbonyl)amino)nicotinate” are not specified in the search results. Given that this compound is used for research and development, its future directions would likely be determined by ongoing scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate can be synthesized through a multi-step process. One common method involves the protection of the amino group of nicotinic acid with a Boc group, followed by esterification of the carboxylic acid group with methanol. The reaction typically requires the use of a base such as sodium hydroxide or a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is unique due to its combination of stability provided by the Boc group and the reactivity of the nicotinate ester. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMRKCRGUHPQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377349
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144186-11-8
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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